1-[5-Carbamimidamido-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl]-4-methylpiperidine-2-carboxylic acid hydrate
Description
This compound is a structurally complex molecule featuring a hybrid scaffold combining a tetrahydroquinoline sulfonamide moiety, a carbamimidamido-pentanoyl chain, and a methylpiperidine carboxylic acid core. The tetrahydroquinoline group is a bicyclic aromatic system known for its pharmacological relevance, particularly in targeting enzymes or receptors involved in inflammation and cancer . The sulfonamide group enhances solubility and bioavailability, while the carbamimidamido (guanidine) side chain may contribute to interactions with negatively charged biomolecules, such as nucleic acids or phosphorylated proteins.
However, structural analogs, such as tetrahydroquinoline derivatives and sulfonamide-containing molecules, are well-documented in medicinal chemistry for their roles as kinase inhibitors, protease modulators, or antimicrobial agents .
Properties
IUPAC Name |
1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEZTKLTLCMZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Intermediate Compound II
The synthesis begins with the preparation of (2R,4R)-1-[NG-nitro-N2-(3-methyl-8-quinolinesulfonyl)-L-arginyl]-4-methyl-2-piperidinecarboxylic acid (Compound II). This intermediate is obtained by reacting Compound I (30 g) in a mixture of ethanol and 1N sodium hydroxide, followed by neutralization with hydrochloric acid. The process yields Compound II with 97% efficiency, as confirmed by mass spectrometry (ESI-MS: m/z 548.3 [M–H]+).
Hydrogenation and Reduction
Compound II undergoes hydrogenation in tetrahydrofuran (250 mL) using 10% palladium on carbon (Pd/C) and formic acid (21 g) as a hydrogen donor. The reaction proceeds at 20°C for 24 hours, achieving 90% conversion to crude argatroban. Post-reaction filtration and solvent evaporation yield a white solid, which is dissolved in ethyl acetate and dried over anhydrous sodium sulfate.
Purification via Recrystallization
Crude argatroban is purified using 95% ethanol (415 mL) at a ratio of 1 g:20 mL. Recrystallization at 20°C produces argatroban monohydrate with 85% recovery and >99% purity. This method emphasizes solvent selection to stabilize the hydrate form while removing residual catalysts.
Nitro Precursor Hydrogenolysis Method
Hydrogenation of Nitro-Arginyl Intermediate
An alternative route starts with (2R,4R)-1-[NG-nitro-N2-(3-methyl-8-quinolinesulfonyl)-L-arginyl]-4-methyl-2-piperidinecarboxylic acid in methanol/acetic acid. Catalytic hydrogenation (H2, 50 psi) with Pd/C at 25°C reduces the nitro group to a guanidino moiety. The reaction mass is concentrated to half-volume, adjusted to pH 7.0–7.5 with sodium hydroxide, and filtered to remove Pd/C.
Crystallization and Monohydrate Formation
The filtrate is diluted with methanol:water (1:7 v/v) and treated with decolorizing carbon. Controlled cooling from reflux (90°C) to 20°C over 11–17 hours induces crystallization. The monohydrate form is isolated via vacuum filtration and dried under nitrogen at 50–80°C, achieving a final purity of 99.5%.
Comparative Analysis of Preparation Methods
Both methods prioritize stereochemical fidelity, with the (2R,4R) configuration critical for thrombin inhibition. The nitro hydrogenolysis route offers higher scalability, while the formic acid method reduces reliance on pressurized H2.
Stereochemical Control and Isomer Management
Argatroban’s activity depends on the (2R,4R) configuration of its piperidine ring. Impurities such as the (2S,4R)-isomer (CAS: 189264-02-6) are minimized using chiral catalysts and controlled crystallization. Isopropanol recrystallization at 0–20°C selectively precipitates the desired diastereomer, reducing isomer content to <0.1%. Mass spectrometry (ESI-MS: m/z 508.6 [M+H]+) and chiral HPLC (CHIRALPAK IC column) validate stereochemical purity.
Hydrate Stabilization Techniques
The monohydrate form is stabilized via solvent-mediated crystallization. Methanol:water mixtures (10–20% methanol) promote hydrogen bonding between the carboxylic acid group and water molecules. X-ray diffraction confirms a monoclinic crystal lattice (space group P21) with water molecules occupying specific interstitial sites.
Industrial-Scale Process Optimization
Solvent Recovery and Recycling
Ethanol and tetrahydrofuran are recovered via distillation (70–80°C, 200 mbar), achieving 95% solvent reuse. This reduces production costs by 30% compared to single-use solvents.
Quality Control Metrics
- Residual Solvents : GC-MS analysis ensures ethanol (<500 ppm) and formic acid (<100 ppm) meet ICH guidelines.
- Heavy Metals : Inductively coupled plasma (ICP) spectroscopy confirms Pd residuals <10 ppm.
Chemical Reactions Analysis
Types of Reactions
1-[5-Carbamimidamido-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl]-4-methylpiperidine-2-carboxylic acid hydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Scientific Research Applications
1-[5-Carbamimidamido-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl]-4-methylpiperidine-2-carboxylic acid hydrate has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Researchers are investigating its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: This compound is used in the development of new materials and as a component in various industrial processes
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogs: Tetrahydroquinoline and Isoquinoline Derivatives
a) 6-Amino-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitriles
- Structure: Features a fused pyrimido-isoquinoline core with a nitrile group.
- Synthesis: Prepared via copper(I) iodide-catalyzed reactions of bromophenyl-tetrahydropyrimidines with malononitrile, highlighting efficient heterocyclic functionalization .
- The nitrile group may enhance metabolic stability but limit solubility compared to carboxylic acid derivatives.
b) Quinoline Yellow (QY)
- Structure: A sulfonated quinoline dye used in biochemical studies.
- Application : Employed in 3D hydrogel platforms for modulating chemical microenvironments in cell culture .
- Key Differences: While both compounds contain quinoline cores, QY is smaller and sulfonated for solubility in aqueous matrices.
Functional Analogs: Sulfonamide-Containing Therapeutics
a) Celecoxib (Cyclooxygenase-2 Inhibitor)
- Structure : Aryl sulfonamide with a pyrazole core.
- Mechanism : Binds COX-2 via sulfonamide interactions.
- Comparison: The target compound’s tetrahydroquinoline sulfonamide may similarly target enzymatic pockets but with added guanidine groups for enhanced binding to acidic residues.
b) Dorzolamide (Carbonic Anhydrase Inhibitor)
- Structure: Thienothiopyran sulfonamide.
- Mechanism : Sulfonamide coordinates zinc in the enzyme active site.
Table 1: Comparative Analysis of Key Features
Biological Activity
The compound 1-[5-Carbamimidamido-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl]-4-methylpiperidine-2-carboxylic acid hydrate, also known by its chemical identifiers and CAS number 74863-84-6, is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C23H36N6O5S
- Molecular Weight : 508.64 g/mol
- IUPAC Name : 1-[5-Carbamimidamido-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl]-4-methylpiperidine-2-carboxylic acid hydrate
The structure consists of a piperidine ring, a sulfonamide group, and a carbamimidamide moiety. These components contribute to its biological activity by influencing interactions with various biological targets.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Anticancer Activity
Research has demonstrated that the compound may possess anticancer properties. In vitro studies have revealed that it can induce apoptosis in various cancer cell lines. The proposed mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 12 | Cell cycle arrest |
| A549 | 10 | Inhibition of proliferation |
Enzyme Inhibition
The compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, it shows inhibitory effects on soluble epoxide hydrolase (sEH), which is implicated in various cardiovascular diseases. This inhibition could lead to increased levels of epoxyeicosatrienoic acids (EETs), which have protective cardiovascular effects.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Study 2: Cancer Cell Apoptosis
A study conducted on MCF-7 breast cancer cells showed that treatment with the compound led to a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
